molecular formula C20H31NO2S B2420028 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone CAS No. 2034536-46-2

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone

Cat. No. B2420028
CAS RN: 2034536-46-2
M. Wt: 349.53
InChI Key: IAZDTRHZCANIML-UHFFFAOYSA-N
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Description

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is known to play a significant role in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). The development of BTK inhibitors has revolutionized the treatment of these diseases, and TAK-659 is one such promising molecule.

Scientific Research Applications

Inhibition of Blood Platelet Aggregation

A study highlighted the synthesis of compounds related to piperidine, which were evaluated for their ability to inhibit ADP-induced aggregation of blood platelets. Among these, a specific compound was identified for its potential in inhibiting platelet aggregation, suggesting applications in cardiovascular research and the development of antithrombotic agents (Grisar et al., 1976).

Antimicrobial Activities

Research on the synthesis of thiazoles and their derivatives revealed antimicrobial activities against various bacterial and fungal strains. This implies potential applications in developing new antimicrobial agents with specific chemical modifications to enhance efficacy (Wardkhan et al., 2008).

Hydrogen-Bonding Patterns in Enaminones

Investigations into enaminones' hydrogen-bonding patterns provided insights into their structural characteristics, which are crucial for understanding their chemical reactivity and potential applications in designing compounds with desired physicochemical properties (Balderson et al., 2007).

Antiallergy Activity

A series of piperidines were synthesized and evaluated for their antiallergy activity, showcasing the potential for developing new antiallergic medications. This research highlights the importance of structural modifications in enhancing the therapeutic efficacy of chemical compounds (Walsh et al., 1989).

Synthesis and Antibacterial Activity

Studies on the microwave-assisted synthesis of piperidin-1-yl phenyl ethanone derivatives revealed their significant antibacterial activity, indicating their potential in antibiotic development and the importance of novel synthesis methods in discovering new therapeutic agents (Merugu et al., 2010).

properties

IUPAC Name

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-(4-ethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO2S/c1-5-23-18-11-9-16(10-12-18)14-19(22)21-13-7-6-8-17(21)15-24-20(2,3)4/h9-12,17H,5-8,13-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZDTRHZCANIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCCCC2CSC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone

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